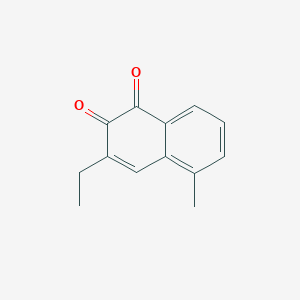
3-Ethyl-5-methylnaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-methylnaphthalene-1,2-dione is an organic compound with a naphthalene backbone, substituted with ethyl and methyl groups at the 3 and 5 positions, respectively. This compound is part of the naphthoquinone family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methylnaphthalene-1,2-dione can be achieved through several methods. One common approach involves the catalytic dearomatization of β-naphthols, followed by thienannulation with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization process . This method provides a high yield of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Ethyl-5-methylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized naphthalene derivatives, which have significant applications in different fields.
科学的研究の応用
3-Ethyl-5-methylnaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-5-methylnaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that influence cellular processes. Its quinone structure allows it to interact with enzymes and proteins, potentially leading to the modulation of biological activities.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A well-known naphthoquinone with similar redox properties.
2-Methyl-1,4-naphthoquinone: Another derivative with methyl substitution, used in various applications.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its biological activities and use in medicinal chemistry.
Uniqueness
3-Ethyl-5-methylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C13H12O2 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
3-ethyl-5-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-3-9-7-11-8(2)5-4-6-10(11)13(15)12(9)14/h4-7H,3H2,1-2H3 |
InChIキー |
JMVRLMCWSHKKBX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=CC=C2C(=O)C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





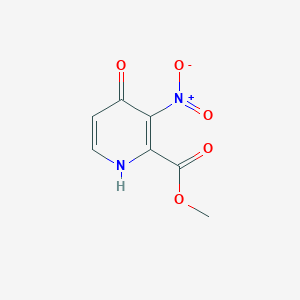
![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
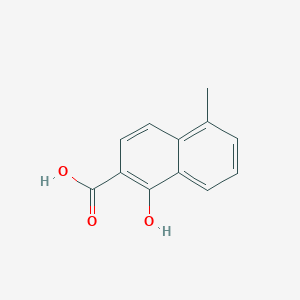


![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
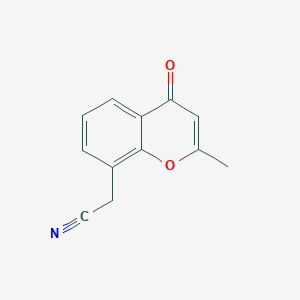
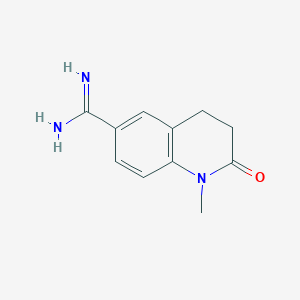

![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
